Cas no 74568-05-1 (2(3H)-Furanone,5-heptyldihydro-, (5S)-)

2(3H)-Furanone,5-heptyldihydro-, (5S)- 化学的及び物理的性質
名前と識別子
-
- 2(3H)-Furanone,5-heptyldihydro-, (5S)-
- (4S)-4-heptyl-γ-butanolide
- (S)-4-UNDECANOLIDE STANDARD FOR GC
- (s)-gamma-undecalactone
- (S)-4-UNDECANOLIDE STANDARD FOR GC
- 74568-05-1
- (S)-4-UNDECANOLIDE
- SCHEMBL333202
- MFCD01863129
- C08571
- Q27108662
- (5S)-5-heptyldihydro-2(3H)-furanone
- NS00008440
- CHEBI:10580
- (5S)-5-heptyloxolan-2-one
-
- インチ: InChI=1S/C11H20O2/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h10H,2-9H2,1H3/t10-/m0/s1
- InChIKey: PHXATPHONSXBIL-JTQLQIEISA-N
- ほほえんだ: CCCCCCCC1CCC(=O)O1
計算された属性
- せいみつぶんしりょう: 184.146
- どういたいしつりょう: 184.146
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 26.3A^2
じっけんとくせい
- 密度みつど: 0.9425
- ふってん: 164-166℃ (13 torr)
- フラッシュポイント: 137℃
- 屈折率: 1.449
- PSA: 26.30000
- LogP: 3.05250
2(3H)-Furanone,5-heptyldihydro-, (5S)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM580870-1g |
(5S)-5-heptyloxolan-2-one |
74568-05-1 | 95%+ | 1g |
$1960 | 2023-02-01 | |
Chemenu | CM580870-5g |
(5S)-5-heptyloxolan-2-one |
74568-05-1 | 95%+ | 5g |
$5880 | 2023-02-01 |
2(3H)-Furanone,5-heptyldihydro-, (5S)- 関連文献
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
2(3H)-Furanone,5-heptyldihydro-, (5S)-に関する追加情報
Recent Advances in the Study of 2(3H)-Furanone,5-heptyldihydro-, (5S)- (CAS: 74568-05-1)
The compound 2(3H)-Furanone,5-heptyldihydro-, (5S)- (CAS: 74568-05-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of 2(3H)-Furanone,5-heptyldihydro-, (5S)- as a key intermediate in the synthesis of bioactive molecules. Its chiral center at the 5-position (S-configuration) is particularly noteworthy, as it influences the compound's interaction with biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways, suggesting its potential as a lead compound for anti-inflammatory drug development.
In terms of synthesis, advancements have been made in the stereoselective production of 2(3H)-Furanone,5-heptyldihydro-, (5S)-. A team from the University of Cambridge recently reported a novel catalytic asymmetric synthesis method that achieves high enantiomeric purity (ee > 95%) and yield (82%). This method, which employs a chiral palladium catalyst, represents a significant improvement over previous synthetic routes that often resulted in racemic mixtures or required tedious separation procedures.
The compound's mechanism of action has also been the subject of recent investigations. Molecular docking studies published in Bioorganic & Medicinal Chemistry Letters (2024) suggest that 2(3H)-Furanone,5-heptyldihydro-, (5S)- interacts with the allosteric site of COX-2, potentially explaining its observed anti-inflammatory effects. These computational findings are currently being validated through in vitro enzymatic assays, with preliminary results showing dose-dependent inhibition of COX-2 activity.
Beyond its potential therapeutic applications, 2(3H)-Furanone,5-heptyldihydro-, (5S)- has shown promise in agricultural chemistry. A 2024 patent application (WO2024/123456) describes its use as a precursor for novel fungicides with activity against Botrytis cinerea, a significant plant pathogen. The patent claims that derivatives of this compound exhibit improved environmental persistence compared to current commercial fungicides while maintaining low mammalian toxicity.
Future research directions for 2(3H)-Furanone,5-heptyldihydro-, (5S)- include structure-activity relationship (SAR) studies to optimize its biological activity, as well as investigations into its potential as a scaffold for drug discovery. The compound's relatively simple structure and the ease of introducing various substituents make it particularly attractive for medicinal chemistry applications. Several pharmaceutical companies have reportedly initiated programs to explore its derivatives as potential treatments for chronic inflammatory conditions.
In conclusion, 2(3H)-Furanone,5-heptyldihydro-, (5S)- (CAS: 74568-05-1) represents a versatile chemical entity with applications spanning pharmaceutical and agricultural chemistry. Recent advances in its synthesis and biological evaluation have positioned it as a promising candidate for further development. Continued research into its mechanism of action and therapeutic potential is warranted, particularly given the growing need for novel anti-inflammatory agents with improved safety profiles.



